2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
Description
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a pyridine-derived compound featuring a methylamino-ethanol side chain and an aminomethyl substituent at the 3-position of the pyridine ring.
Properties
IUPAC Name |
2-[[3-(aminomethyl)pyridin-2-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMXXBWJRCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-bromo-4-methylpyridine, which undergoes a series of reactions including nucleophilic substitution, reduction, and amination to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxaldehyde derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a scaffold for developing new drugs targeting specific biological pathways. Compounds derived from this structure have shown promise in treating conditions such as cancer and neurological disorders due to their ability to modulate enzyme activity and receptor interactions .
Mechanism of Action:
The compound's mechanism involves binding to specific proteins and enzymes, influencing metabolic pathways. For instance, it has been reported to interact with oxidoreductases and transferases, which are vital in metabolic processes . This interaction can lead to the inhibition or activation of these enzymes, thereby affecting cellular functions.
Biochemical Research
Biochemical Pathways:
Research indicates that 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol plays a significant role in various biochemical reactions. It has been utilized to study enzyme kinetics and the effects of small molecules on cellular metabolism .
Cell Signaling:
The compound has been shown to influence cell signaling pathways, impacting gene expression and cellular responses to external stimuli. This property makes it valuable for studying signal transduction mechanisms in different cell types .
Synthetic Organic Chemistry
Building Block for Synthesis:
In synthetic organic chemistry, this compound is used as a building block for creating more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions .
Reactivity:
The compound can undergo several reactions:
- Oxidation: Can yield aldehydes or ketones.
- Reduction: Converts into amines or alcohols.
- Substitution Reactions: Introduces different functional groups into the molecule.
These reactions are essential for synthesizing novel compounds with potential applications in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibited significant anticancer properties by inhibiting specific tumor cell lines. The mechanism involved the modulation of apoptosis-related pathways, showcasing the compound's potential in cancer therapy .
Case Study 2: Neurological Disorders
Research highlighted the effectiveness of this compound in models of neurodegenerative diseases. It was found to enhance neuroprotective effects by modulating neurotransmitter systems, indicating its therapeutic potential for conditions like Alzheimer's disease .
Biological Activity
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, also known by its CAS number 1178351-00-2, is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring and an ethanolamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C9H15N3O
- Molecular Weight : 181.23 g/mol
- Structural Features : The compound features a pyridine ring substituted with an aminomethyl group and an ethanolamine component, contributing to its biological activity.
The biological activity of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound may act as an enzyme inhibitor or activator, influencing several biochemical pathways:
- Enzyme Interaction : It has been shown to interact with oxidoreductases and transferases, impacting metabolic pathways.
- Cell Signaling : The compound affects cellular processes such as gene expression and metabolism, which are crucial for maintaining cellular homeostasis.
Antiproliferative Effects
Research indicates that 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that the compound's structural characteristics play a vital role in its efficacy:
The data suggest that the compound is equipotent against multiple cell lines, indicating broad-spectrum anticancer properties.
Neuroprotective Effects
In addition to its anticancer properties, 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol has shown potential neuroprotective effects. A study involving animal models demonstrated that the compound could modulate motor activity influenced by ethanol exposure:
- Study Design : Male Long-Evans rats were pretreated with the compound before ethanol administration.
- Findings : The compound significantly attenuated motor depression induced by high doses of ethanol, suggesting a protective role against ethanol's neurotoxic effects .
Pharmacokinetics
The pharmacokinetic profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol remains under investigation. Preliminary insights suggest:
- Absorption : The compound is expected to have moderate bioavailability due to its polar nature.
- Distribution : Its molecular structure allows for potential penetration across the blood-brain barrier, enhancing its neuroprotective capabilities.
- Metabolism : The presence of functional groups suggests that it may undergo phase I and phase II metabolic reactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that the compound effectively inhibits cell proliferation in various cancer types, with ongoing research to elucidate the precise molecular mechanisms involved.
- Neuropharmacological Effects : Investigations into the neuroprotective properties indicate that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Comparison with Similar Compounds
Halogen-Substituted Pyridine Derivatives
Examples :
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-ethanol (): Contains Cl and CF₃ substituents, increasing lipophilicity (logP) and molecular weight (268.66 g/mol). The electron-withdrawing CF₃ group may reduce pyridine ring basicity compared to the aminomethyl group in the target compound .
- Bromine’s larger atomic radius compared to Cl or CF₃ may sterically hinder interactions .
Key Differences :
Alkylamino Side Chain Variations
Examples :
- 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol (): Ethyl group replaces methyl on the amino side chain. Molecular weight rises to 268.66 g/mol .
- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Methoxyethyl side chain introduces an ether oxygen, enhancing solubility in polar solvents. The synthesis yield (88%) suggests efficient preparation compared to halogenated analogs .
Key Differences :
Heterocyclic Core Modifications
Example :
- 2-[3-(Isopropyl-Methyl-amino)-piperidin-1-yl]-ethanol (): Replaces pyridine with a piperidine ring. The saturated six-membered ring increases conformational flexibility and basicity (pKa ~8–10 for piperidine vs. ~5–6 for pyridine). Molecular weight is 200.32 g/mol, lower than pyridine analogs .
Key Differences :
| Property | Target Compound (Pyridine) | Piperidine Derivative |
|---|---|---|
| Aromaticity | Yes | No (saturated) |
| Basicity | Moderate | High |
| Molecular Weight | ~220–240 (estimated) | 200.32 |
Complex Functionalized Derivatives
Example :
- Ethyl 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionate (): Incorporates benzimidazole and ester groups, drastically increasing molecular complexity and weight. Such derivatives may target enzymes or receptors requiring extended binding pockets .
Key Differences :
| Property | Target Compound | Benzimidazole Derivative |
|---|---|---|
| Molecular Complexity | Low | High |
| Bioactivity Potential | Intermediate ligand | High (enzyme inhibition) |
Research Findings and Implications
- Synthetic Accessibility: Methoxyethyl derivatives () and ethylamino analogs () are synthesized with high yields (~88%), suggesting robust routes for scalable production. Halogenated derivatives may require harsher conditions due to electron-withdrawing groups .
- Safety Profiles : Ethyl-substituted analogs () are classified as irritants, whereas methoxyethyl derivatives () lack reported hazards, indicating substituent-dependent toxicity .
- Biological Relevance: The aminomethyl group in the target compound balances solubility and reactivity, making it preferable for aqueous-phase reactions over lipophilic halogenated analogs .
Q & A
Q. What are the optimal synthetic routes for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol under laboratory conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(2-aminoethyl)pyridine are synthesized using amines (e.g., 2-pyridylethylamine) and halogenated alcohols (e.g., 2-bromoethanol) in polar aprotic solvents (e.g., toluene or DMF) at elevated temperatures (80–100°C). Triethylamine is often added to scavenge acid byproducts . Purification via column chromatography (C18 reverse-phase, acetonitrile/water gradients) or distillation is recommended to achieve >88% yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC or GC-MS with UV detection (λmax ~302 nm in acidic/neutral conditions) .
- Spectroscopy : ¹H/¹³C NMR to confirm amine and pyridine proton environments (δ 2.5–3.5 ppm for methylamino groups; δ 7.0–8.5 ppm for pyridinyl protons) .
- Elemental Analysis : Verify C, H, N, and O content (e.g., C₁₀H₁₆N₃O has a molecular weight of 194.25 g/mol) .
Q. What are the stability considerations for storing 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aminomethyl group. Stability tests in ethanol/water (40% v/v) show degradation <5% over 6 months . Avoid exposure to strong acids/bases to prevent hydrolysis of the ethanolamine moiety .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aminomethyl group in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., COMSOL Multiphysics) model electron density distribution, highlighting nucleophilic sites at the aminomethyl group (NPA charges: –0.45 e). Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes with pyridine-binding pockets) .
Q. What experimental and computational techniques resolve contradictions in structural data (e.g., X-ray vs. NMR)?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolves bond angles/lengths (e.g., C–N bond: 1.47 Å vs. DFT-predicted 1.49 Å) .
- Dynamic NMR : Detects conformational flexibility in solution (e.g., rotational barriers of the ethanol group) .
- Synchrotron XRD : High-resolution data (R factor <0.05) validates computational models .
Q. What methodologies optimize reaction conditions to mitigate byproduct formation during scale-up?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
